Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate
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Overview
Description
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid and contains both an ester group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate typically involves the reaction of methyl 4-formylbenzoate with 2-aminoethylamine. The reaction proceeds through a Schiff base formation followed by reduction to yield the desired product. The general reaction conditions include:
Reactants: Methyl 4-formylbenzoate and 2-aminoethylamine
Solvent: Methanol or ethanol
Catalyst: Sodium borohydride or another reducing agent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate can be compared with similar compounds such as:
Methyl 4-aminobenzoate: Lacks the aminoethyl group, making it less versatile in forming hydrogen bonds and electrostatic interactions.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of an aminoethyl group, leading to different reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity.
Biological Activity
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as methyl 4-(2-aminoethyl)benzoate, is characterized by the presence of an amino group which enhances its reactivity and biological interactions. Its chemical formula is C10H13N2O2 with a molecular weight of approximately 195.23 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Local Anesthetic Properties : The compound has been shown to act on sodium ion channels in nerve membranes, blocking the conduction of nerve impulses, which can be beneficial in pain management and anesthesia.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties, potentially making it useful in treating infections .
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial effects. A study evaluated its activity against several bacterial strains, revealing:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Case Studies
A recent investigation into the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the amino group significantly influence antimicrobial potency. The presence of electron-donating groups on the phenyl ring was found to enhance antibacterial activity against Gram-positive bacteria .
Synthesis and Applications
This compound can be synthesized via esterification processes involving 4-aminomethylbenzoic acid and methanol under acidic conditions. This synthesis pathway allows for high yields and the possibility of further derivatization to enhance biological activity .
Potential Applications
The compound's unique structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing antibiotics and other therapeutic agents. Its potential applications include:
- Pharmaceutical Development : As a precursor for synthesizing biologically active molecules.
- Antimicrobial Agents : Due to its demonstrated efficacy against various pathogens.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 4-[(2-aminoethylamino)methyl]benzoate |
InChI |
InChI=1S/C11H16N2O2/c1-15-11(14)10-4-2-9(3-5-10)8-13-7-6-12/h2-5,13H,6-8,12H2,1H3 |
InChI Key |
JSBQTEDBYDEBSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCCN |
Origin of Product |
United States |
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